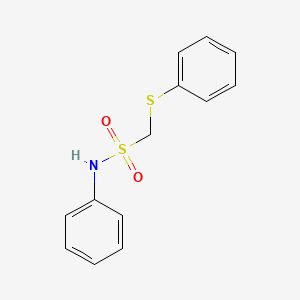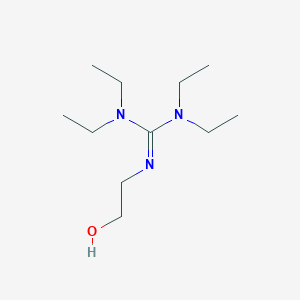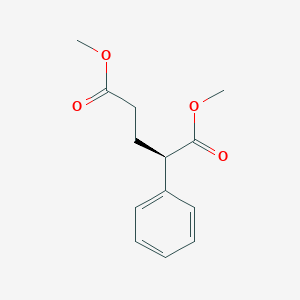
Neodymium--palladium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium–palladium (1/1) is a compound formed by the combination of neodymium and palladium in a 1:1 ratio. Neodymium is a rare-earth metal with the atomic number 60, known for its magnetic properties and applications in various high-tech industries . Palladium, with the atomic number 46, is a noble metal widely used in catalysis and electronics . The combination of these two elements results in a compound with unique properties that are valuable in scientific research and industrial applications.
Méthodes De Préparation
The preparation of neodymium–palladium (1/1) typically involves the direct melting of metallic neodymium and palladium powders in a high-purity argon medium . This method ensures the formation of a homogeneous alloy. The reaction conditions include maintaining a high temperature to facilitate the melting and mixing of the metals. Industrial production methods may involve electrorefining processes, where the alloy is purified through anodic dissolution in molten salt electrolytes .
Analyse Des Réactions Chimiques
Neodymium–palladium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. When exposed to air, neodymium rapidly oxidizes, forming compounds in the +2, +3, and +4 oxidation states . Palladium, on the other hand, is known for its catalytic properties and can participate in reactions such as hydrogenation and carbon-carbon bond formation . Common reagents used in these reactions include hydrogen gas, halogens, and organic substrates. The major products formed depend on the specific reaction conditions and the nature of the reagents involved.
Applications De Recherche Scientifique
Neodymium–palladium (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions . In biology and medicine, palladium nanoparticles have shown promise in antibacterial and anticancer therapies . The compound’s unique magnetic properties make it valuable in the development of advanced materials for electronics and data storage . Additionally, neodymium–palladium (1/1) is used in environmental applications, such as the removal of heavy metals from wastewater .
Mécanisme D'action
The mechanism of action of neodymium–palladium (1/1) involves the interaction of its components with molecular targets. Palladium acts as a catalyst by facilitating the formation and breaking of chemical bonds through coordination with reactants . Neodymium’s magnetic properties influence the behavior of the compound in magnetic fields, making it useful in applications that require precise control of magnetic interactions . The pathways involved in these processes depend on the specific application and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Neodymium–palladium (1/1) can be compared to other neodymium and palladium compounds. For example, neodymium forms various compounds such as neodymium chloride (NdCl3) and neodymium oxide (Nd2O3), which exhibit different chemical and physical properties . Palladium also forms numerous compounds, including palladium chloride (PdCl2) and palladium acetate (Pd(OAc)2), which are widely used in catalysis . The uniqueness of neodymium–palladium (1/1) lies in its combination of magnetic and catalytic properties, making it suitable for specialized applications in research and industry.
Similar Compounds
- Neodymium chloride (NdCl3)
- Neodymium oxide (Nd2O3)
- Palladium chloride (PdCl2)
- Palladium acetate (Pd(OAc)2)
Neodymium–palladium (1/1) stands out due to its unique combination of properties from both neodymium and palladium, offering a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
56321-54-1 |
|---|---|
Formule moléculaire |
NdPd |
Poids moléculaire |
250.66 g/mol |
Nom IUPAC |
neodymium;palladium |
InChI |
InChI=1S/Nd.Pd |
Clé InChI |
AJAYDRYSXSJZSQ-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


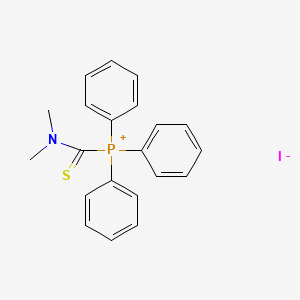
-lambda~5~-phosphane](/img/structure/B14623461.png)
![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)


![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
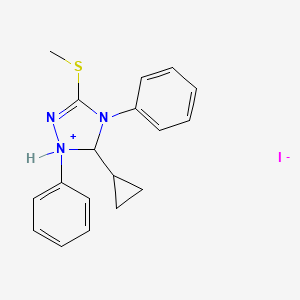
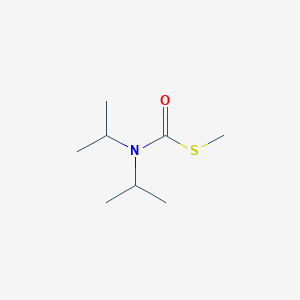
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)

